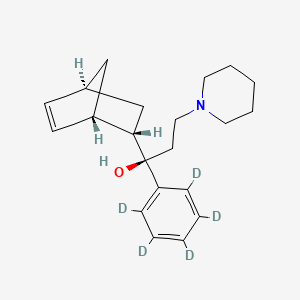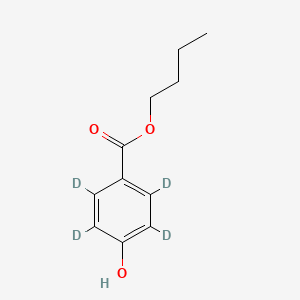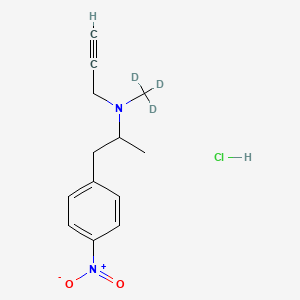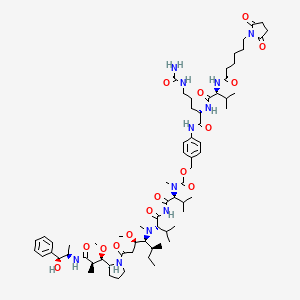
MC-VC-Pabc-mmae
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Val-Cit-PABC-Monomethyl Auristatin E (MC-VC-Pabc-mmae) is a drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound combines the potent antimitotic agent Monomethyl Auristatin E (MMAE), a tubulin inhibitor, with a lysosomally cleavable dipeptide linker, Valine-Citrulline (VC), and a para-aminobenzyl carbamate (PABC) spacer . This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-Pabc-mmae involves several steps:
Synthesis of the Linker: The Valine-Citrulline dipeptide is synthesized using standard peptide coupling reactions.
Attachment of PABC: The PABC spacer is attached to the dipeptide using carbamate chemistry.
Conjugation with MMAE: The final step involves conjugating the MMAE to the PABC-Valine-Citrulline linker using a maleimide-thiol reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used for the efficient production of the Valine-Citrulline dipeptide.
High-Throughput Conjugation: High-throughput reactors facilitate the conjugation of PABC and MMAE to the dipeptide linker
Análisis De Reacciones Químicas
Types of Reactions
MC-VC-Pabc-mmae undergoes several types of chemical reactions:
Hydrolysis: The compound can undergo hydrolysis in lysosomal environments, releasing MMAE.
Reduction: The maleimide-thiol bond can be reduced under certain conditions
Common Reagents and Conditions
Hydrolysis: Acidic conditions in lysosomes facilitate the hydrolysis of the Valine-Citrulline linker.
Reduction: Reducing agents such as dithiothreitol (DTT) can cleave the maleimide-thiol bond
Major Products
Aplicaciones Científicas De Investigación
MC-VC-Pabc-mmae has a wide range of scientific research applications:
Chemistry: Used in the development of novel ADCs for targeted cancer therapy
Biology: Studied for its role in cellular processes and mechanisms of drug delivery
Medicine: Applied in clinical trials for the treatment of various cancers, including Hodgkin lymphoma and anaplastic large cell lymphoma
Industry: Utilized in the production of ADCs for pharmaceutical companies
Mecanismo De Acción
MC-VC-Pabc-mmae exerts its effects through the following mechanism:
Targeted Delivery: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Hydrolysis: Upon binding, the ADC is internalized, and the acidic environment of the lysosome hydrolyzes the Valine-Citrulline linker, releasing MMAE.
Cytotoxic Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparación Con Compuestos Similares
MC-VC-Pabc-mmae is unique compared to other similar compounds due to its specific linker and payload combination. Similar compounds include:
Auristatin: Other auristatin derivatives used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs.
Pyrrolobenzodiazepines: DNA cross-linking agents used in ADCs.
This compound stands out due to its lysosomally cleavable linker, which ensures the selective release of MMAE in the target cells, minimizing off-target effects .
Propiedades
Fórmula molecular |
C68H107N11O15 |
|---|---|
Peso molecular |
1318.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C68H107N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)57(41(4)5)65(88)75-66(89)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-32,40-45,49-51,56-61,84H,15,17,20-23,26-28,33-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H3,69,70,90)(H,75,88,89)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1 |
Clave InChI |
SQEKPGWTTOMKLO-HOKPPMCLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


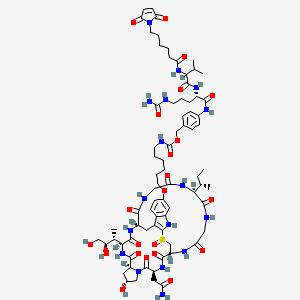
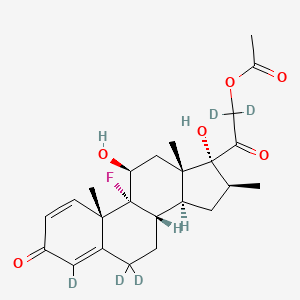
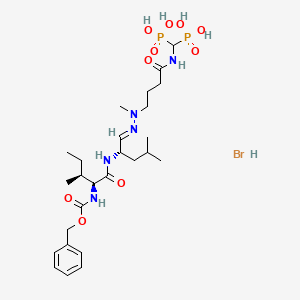

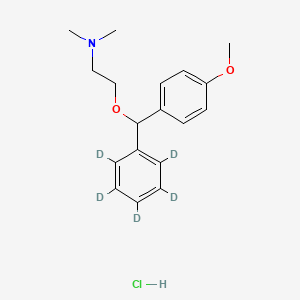
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
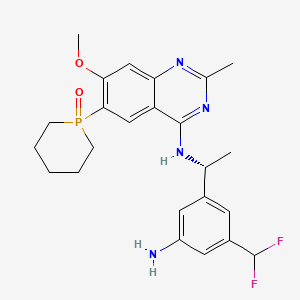
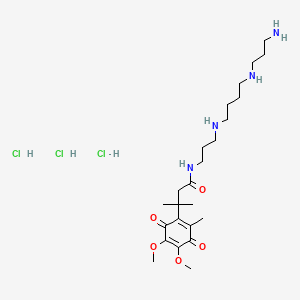
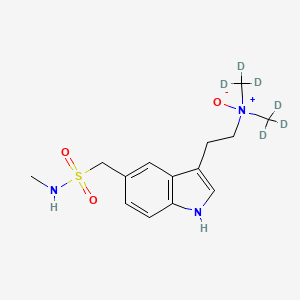
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
